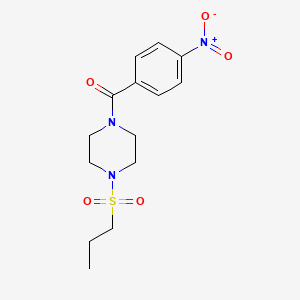

![molecular formula C15H21N3O3S B5571836 4-{[(1S*,5R*)-3-甲基-3,6-二氮杂双环[3.2.2]壬-6-基]羰基}苯磺酰胺](/img/structure/B5571836.png)

4-{[(1S*,5R*)-3-甲基-3,6-二氮杂双环[3.2.2]壬-6-基]羰基}苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzenesulfonamides are a significant class of compounds known for their wide range of biological activities and applications in medicinal chemistry. These compounds serve as a cornerstone for designing inhibitors targeting various enzymes, including carbonic anhydrases, which are crucial for physiological processes such as respiration, acid-base balance, and ion exchange in mammals.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves the functionalization of the benzenesulfonamide moiety with various heterocyclic rings or substituents to enhance their biological activity and specificity. For instance, the introduction of 1,2,4-triazole scaffolds into benzenesulfonamide has been explored for generating potent inhibitors against specific carbonic anhydrase isoforms associated with tumors, showcasing the versatility in synthetic strategies for tailoring biological activity (Sitaram et al., 2014).

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial in determining their interaction with biological targets. For example, the crystal structure analysis of various benzenesulfonamides provides insights into the π–π interactions and hydrogen bonding that contribute to their high affinity towards carbonic anhydrase isoforms. The structural data guide the optimization of these compounds for enhanced specificity and inhibitory activity (Reham A. Mohamed-Ezzat et al., 2023).

Chemical Reactions and Properties

Benzenesulfonamides undergo various chemical reactions tailored towards modifying their chemical properties for specific applications. For instance, the cyclodimerization and unusual transannular cyclizations of certain benzenesulfonamides have been reported, leading to novel bicyclic and propellane derivatives with potential biological activities (P. Dave et al., 1996).

科学研究应用

杂环化合物和生物学意义

杂环化合物,包括三嗪和苯并二氮杂卓,由于其广泛的生物活性,在药物化学中发挥着至关重要的作用。三嗪衍生物因其抗菌、抗真菌、抗癌、抗病毒、抗疟疾和抗炎活性而受到研究。由于其有效的药理活性,这些化合物为药物开发提供了有希望的途径 (Verma、Sinha 和 Bansal,2019)。类似地,苯并二氮杂卓因其在治疗各种类型的癫痫中的作用以及作为新兴环境污染物的潜力而受到认可 (Pinder、Brogden、Speight 和 Avery,1976)。

磺酰胺和碳酸酐酶抑制剂

磺酰胺,如“4-{[(1S*,5R*)-3-甲基-3,6-二氮杂双环[3.2.2]壬-6-基]羰基}苯磺酰胺”,因其对碳酸酐酶 (CA) 的抑制作用而被广泛研究。这些研究强调了磺酰胺基团的电子性质的重要性,它显着影响抑制效力。磺酰胺核上的取代基可以影响其与 CA 的相互作用,表明对这种化学结构的修饰可以调整其生物活性以用于特定的治疗应用 (Gupta,2003)。

作用机制

未来方向

The study suggests that selective inhibition of CA IX can be a useful target for discovering novel antiproliferative agents . This indicates that “4-{[(1S*,5R*)-3-methyl-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}benzenesulfonamide” and similar compounds could have potential applications in cancer treatment research .

属性

IUPAC Name |

4-[(1S,5R)-3-methyl-3,6-diazabicyclo[3.2.2]nonane-6-carbonyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O3S/c1-17-8-11-2-5-13(10-17)18(9-11)15(19)12-3-6-14(7-4-12)22(16,20)21/h3-4,6-7,11,13H,2,5,8-10H2,1H3,(H2,16,20,21)/t11-,13+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTKDZGMJBATHBK-WCQYABFASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2CCC(C1)N(C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@@H]2CC[C@H](C1)N(C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(1S,5R)-3-methyl-3,6-diazabicyclo[3.2.2]nonane-6-carbonyl]benzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-fluorophenyl)-2-[(3-fluorophenyl)amino]nicotinamide](/img/structure/B5571762.png)

![4-chlorophenyl [(2-nitrophenyl)thio]acetate](/img/structure/B5571766.png)

![2-[5-(4-propylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5571773.png)

![N-(3,5-dimethylphenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5571775.png)

![5-fluoro-2-{1-[(2-methylimidazo[1,2-a]pyridin-6-yl)carbonyl]pyrrolidin-2-yl}-1H-benzimidazole](/img/structure/B5571786.png)

![N'-[2-(benzyloxy)benzylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B5571787.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5571791.png)

![3-(3-methylbutyl)-8-[(2-oxopiperidin-1-yl)acetyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5571807.png)

![2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N'-(2,3,4-trimethoxybenzylidene)acetohydrazide](/img/structure/B5571821.png)

![N-(4-methoxyphenyl)-2-[(2-phenylethyl)amino]nicotinamide](/img/structure/B5571827.png)

![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(1,3-thiazol-4-ylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5571831.png)